4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone

Catalog No.
S744940
CAS No.
898781-96-9
M.F
C18H17ClFNOS
M. Wt
349.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophe...

CAS Number

898781-96-9

Product Name

4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H17ClFNOS

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C18H17ClFNOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2

InChI Key

SGKFBILPMQDMEL-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F

    Fluorinated Oligomers and Polymers in Industrial Applications

      Application

      Fluorinated oligomers and polymers, which may share some structural similarities with “4-Chloro-3-fluoro-2’-thiomorpholinomethylbenzophenone”, are used in various industrial applications.

      Methods

      Results

      The unique properties of fluoropolymers are due to the fact that the polymer backbone is formed by strong carbon–carbon bonds and extremely stable carbon–fluorine bonds.

    4-Chloro-3-fluorotoluene

      Application

4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOS and a molecular weight of 349.85 g/mol. It is characterized by the presence of a thiomorpholine group, which is a five-membered heterocyclic compound containing sulfur. The structure includes a benzophenone moiety, where two phenyl rings are connected by a carbonyl group, and it features chlorine and fluorine substituents that contribute to its unique chemical properties .

Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) can influence the reactivity of the aromatic ring.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol or other functional groups under specific conditions.

These reactions make it versatile for further chemical modifications and synthesis of derivatives .

4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone exhibits notable biological activities, particularly in pharmacological contexts. Research suggests potential applications in:

  • Antimicrobial Activity: Its structural components may contribute to inhibitory effects against various bacterial strains.
  • Anticancer Properties: Preliminary studies indicate that derivatives of this compound may exhibit cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Several methods have been explored for synthesizing 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone:

  • Condensation Reactions: Combining thiomorpholine derivatives with benzophenone under acidic or basic conditions can yield the target compound.
  • Halogenation and Fluorination: Introducing chlorine and fluorine atoms can be achieved through halogenation reactions using reagents such as thionyl chloride or fluorinating agents.
  • Functional Group Modifications: Existing compounds can undergo modifications to introduce the thiomorpholine and other substituents .

This compound has several applications across different fields:

  • Pharmaceutical Industry: It serves as a precursor for developing novel drugs with antimicrobial and anticancer properties.
  • Material Science: Its unique chemical properties make it suitable for use in polymers or coatings with specific functionalities.
  • Chemical Research: It is utilized in synthetic organic chemistry for exploring new reaction pathways and developing new compounds .

Interaction studies focus on how 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone interacts with biological systems:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can help assess its potential therapeutic applications.
  • Toxicity Assessments: Evaluating the compound's safety profile is crucial for its development as a pharmaceutical agent .

Several compounds share structural similarities with 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenoneC18H17ClFNOSSimilar structure but different halogen positioning
4-Fluoro-3-thiomorpholinomethyl benzophenoneC18H18FNOSLacks chlorine; may exhibit different biological activities
4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenoneC18H17BrFNOSBromine instead of chlorine; affects reactivity

Uniqueness

The uniqueness of 4-chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone lies in its specific combination of halogen substituents and the thiomorpholine group, which may enhance its biological activity compared to similar compounds. This combination could lead to distinctive pharmacological profiles, making it a valuable candidate for further research and development .

4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone stands as a complex organic molecule within the benzophenone family, distinguished by its unique substitution pattern and heterocyclic components. The compound bears the Chemical Abstracts Service registry number 898781-96-9, which serves as its definitive chemical identifier in scientific databases and commercial applications. The systematic nomenclature reflects the precise positioning of functional groups: the 4-chloro and 3-fluoro substituents on one phenyl ring, combined with the 2'-thiomorpholinomethyl group on the adjacent phenyl ring of the benzophenone core structure.

The molecular formula C18H17ClFNOS encapsulates the compound's elemental composition, indicating a sophisticated arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This particular combination of elements creates a molecule with distinctive electronic properties and potential for diverse chemical interactions. The presence of both electronegative halogen atoms and the sulfur-containing heterocycle contributes to the compound's unique reactivity profile and physical characteristics.

The molecular weight of 349.85 grams per mole places this compound in the medium molecular weight range for pharmaceutical intermediates and specialty chemicals. This molecular mass reflects the substantial structural complexity while maintaining sufficient molecular mobility for various chemical transformations and potential biological interactions. The compound's identification is further supported by its MDL number MFCD03842771, which provides additional database cross-referencing capabilities.

XLogP3

4.3

Wikipedia

(4-Chloro-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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